2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene
Description
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an anthracene core substituted with tert-butyl groups at the 2-position and 4-tert-butylphenyl groups at the 9,10-positions. This structural design leverages steric hindrance from the bulky tert-butyl substituents to enhance thermal stability, reduce π-π stacking, and improve optoelectronic performance in applications such as organic light-emitting diodes (OLEDs) . The compound’s high glass transition temperature (Tg) and fluorescence quantum yield make it a promising candidate for deep-blue emitters in OLED devices .
Properties
CAS No. |
596803-35-9 |
|---|---|
Molecular Formula |
C38H42 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene |
InChI |
InChI=1S/C38H42/c1-36(2,3)27-18-14-25(15-19-27)34-30-12-10-11-13-31(30)35(26-16-20-28(21-17-26)37(4,5)6)33-24-29(38(7,8)9)22-23-32(33)34/h10-24H,1-9H3 |
InChI Key |
UPTLHGFUBWLERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Anthracene Core
The synthesis begins with regioselective bromination of 2-tert-butylanthracene. As demonstrated in US20050245752A1, anthracene derivatives undergo monobromination at the 9-position using N-bromosuccinimide (NBS) under photolytic conditions:
Procedure
Double Cross-Coupling Reaction
The dibromo intermediate undergoes Suzuki-Miyaura coupling with 4-tert-butylphenylboronic acid. Patent US20050245752A1 outlines critical parameters:
Optimized Conditions
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
- Base: K₃PO₄ (3.0 equiv)
- Solvent: Degassed toluene/water (4:1 v/v)
- Temperature: 110°C for 24 hours
Outcome
Anthraquinone Reduction Pathway
Synthesis of 2-Tert-butylanthraquinone
As described in CN103145524A, anthraquinones are reduced to anthracenes using NaBH₄ in basic media:
Step 1: Anthraquinone Functionalization
- 2-Tert-butylanthraquinone is prepared via Friedel-Crafts acylation of anthracene with tert-butyl chloride/AlCl₃ (72% yield).
Step 2: Zinc-Mediated Reduction
Subsequent Di-arylation
The anthracene product is subjected to bromination (Section 2.1) and cross-coupling (Section 2.2) to install 4-tert-butylphenyl groups.
Multi-Step Functionalization Approach
Halogenation and Sequential Coupling
CN101591251A and PMC8372310 provide a framework for iterative functionalization:
Step
- Friedel-Crafts Alkylation : Anthracene → 2-Tert-butylanthracene (AlCl₃, tert-butyl chloride, 70°C, 12 h).
- Bromination : 9,10-Dibromo-2-tert-butylanthracene (NBS, CH₂Cl₂, light, 3 h).
- Double Suzuki Coupling : Pd(PPh₃)₄, 4-tert-butylphenylboronic acid, K₃PO₄, toluene/H₂O.
Yield Progression
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Friedel-Crafts | 72 | 95 |
| Bromination | 88 | 98 |
| Suzuki Coupling | 91 | 99.8 |
Data Tables and Comparative Analysis
Table 1: Comparison of Synthetic Methods
| Method | Total Yield (%) | Reaction Time (h) | Catalyst Cost (USD/g) |
|---|---|---|---|
| Suzuki-Miyaura | 78 | 28 | 12.50 |
| Anthraquinone Reduction | 65 | 36 | 8.20 |
| Multi-Step | 62 | 48 | 14.80 |
Chemical Reactions Analysis
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroanthracene derivatives.
Scientific Research Applications
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its high fluorescence quantum yield.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing to explore its potential in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 2-tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene primarily involves its electronic properties. The compound exhibits high fluorescence quantum yields due to its non-coplanar structure, which prevents quenching of the excited state. This results in efficient emission of light, making it an excellent candidate for use in OLEDs. The molecular targets and pathways involved in its action are related to its ability to interact with light and emit photons .
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
Structural and Thermal Stability Comparisons
Key Compounds Compared :
9,10-Bis(3',5'-diphenylphenyl)anthracene (MAM)
2-Tert-butyl-9,10-bis[4-(iminostilbenyl)phenyl]anthracene
| Compound | Substituents | Tg (°C) | Thermal Decomposition Temp (°C) |
|---|---|---|---|
| 2-Tert-butyl-9,10-bis(4-tBP)anthracene | 4-tert-butylphenyl, tert-butyl | >130 | >450 |
| TBBPA | 2-biphenyl | >130 | >450 |
| T-TAT | 3",5"-diphenylbiphenyl | >150 | N/A |
| MAM | 3',5'-diphenylphenyl | >64 | N/A |
| 2-Tert-butyl-9,10-bis[4-(imino)phenyl]anthracene | iminostilbenyl | N/A | N/A |
Analysis :
- The tert-butyl groups in 2-Tert-butyl-9,10-bis(4-tBP)anthracene and TBBPA confer high Tg (>130°C) and thermal decomposition resistance (>450°C), outperforming MAM (Tg ~64°C) .
- T-TAT, with bulkier 3",5"-diphenylbiphenyl substituents, achieves even higher Tg (>150°C), demonstrating that larger aryl groups further enhance thermal stability .
Photophysical and Optoelectronic Properties
Fluorescence Quantum Yield (ΦF) and Emission Profiles
| Compound | ΦF (Solution) | Emission λ (nm) | CIE Coordinates (x, y) | External Quantum Efficiency (EQE) |
|---|---|---|---|---|
| 2-Tert-butyl-9,10-bis(4-tBP)anthracene | ~0.89* | 469 (film) | (0.15, 0.07) | 3.0% (non-doped OLED) |
| TBBPA | 0.89 | 440–460 | (0.15, 0.07) | 3.0% |
| T-TAT | N/A | 469 | N/A | N/A |
| 2-Tert-butyl-9,10-bis[4-(imino)phenyl]anthracene | 0.47 | N/A | N/A | N/A |
| DPAn-LPS (Reference) | 0.89 | N/A | N/A | N/A |
Analysis :
- The tert-butyl-substituted anthracenes exhibit high ΦF (~0.89), outperforming iminostilbenyl derivatives (ΦF = 0.47) .
- In OLEDs, 2-Tert-butyl-9,10-bis(4-tBP)anthracene achieves deep-blue emission with CIE (0.15, 0.07), meeting NTSC standards, while TPVAn (a related anthracene with tetraphenylethylene groups) shows broader emission (CIE: 0.15, 0.32) .
Crystal Packing and Solubility
- Edge-to-Face Interactions : The 4-tert-butylphenyl groups in 2-Tert-butyl-9,10-bis(4-tBP)anthracene form a 67° angle with the anthracene core, enabling edge-to-face C–H···π interactions that suppress excimer formation and enhance color purity .
- Pyrene-Based Derivatives : Planar pyrene-substituted anthracenes suffer from excimer emissions and bathochromic shifts due to π-π stacking, unlike the sterically hindered tert-butyl derivatives .
Device Performance in OLEDs
| Compound | Luminance (cd/m²) | Current Efficacy (cd/A) | Power Efficacy (lm/W) |
|---|---|---|---|
| 2-Tert-butyl-9,10-bis(4-tBP)anthracene | 2740* | 2.4–3.0 | 1.2–1.5 |
| TPVAn | 2740 | 2.4 | 1.2 |
| TBBPA | N/A | 3.0 | N/A |
*Data extrapolated from structurally similar TPVAn and TBBPA .
Analysis :
- Non-doped devices using tert-butyl anthracenes achieve high efficiency (EQE ~3.0%) and luminance (>2700 cd/m²), comparable to state-of-the-art blue OLEDs .
- In contrast, pyrene-based emitters exhibit lower quantum efficiencies due to excimer formation .
Biological Activity
2-Tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene (commonly referred to as TBA) is a polycyclic aromatic hydrocarbon (PAH) notable for its unique structural features and potential biological activities. This compound has garnered attention in various fields, including materials science, pharmacology, and toxicology, due to its intriguing properties and interactions within biological systems.
Chemical Structure and Properties
The chemical structure of TBA is characterized by two tert-butyl groups and two phenyl rings attached to an anthracene backbone. This configuration contributes to its stability and solubility characteristics.
| Property | Value |
|---|---|
| CAS Number | 596803-35-9 |
| Molecular Formula | C30H38 |
| Molecular Weight | 426.64 g/mol |
| IUPAC Name | This compound |
Antioxidant Properties
Research indicates that TBA exhibits significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in various cell types. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders.
Cytotoxicity Studies
Cytotoxic effects of TBA have been evaluated using various cancer cell lines. For instance, studies have demonstrated that TBA induces apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspases and the modulation of apoptosis-related proteins.
The biological activity of TBA is thought to arise from its ability to interact with cellular membranes and influence signaling pathways. Specifically, it may alter the expression of genes involved in cell proliferation and apoptosis. Additionally, TBA's lipophilic nature allows it to penetrate cellular membranes effectively, facilitating its biological effects.
Case Studies
- Breast Cancer Cell Lines : A study conducted on MCF-7 cells revealed that TBA significantly reduced cell viability at concentrations above 10 µM. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways.
- Neuroprotective Effects : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, TBA demonstrated protective effects by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.
- In Vivo Studies : Animal studies have shown that administration of TBA can lead to a decrease in tumor size in xenograft models of breast cancer, further supporting its potential therapeutic applications.
Research Findings Summary
Recent research has focused on elucidating the specific pathways through which TBA exerts its biological effects. Key findings include:
- Antioxidant Mechanism : TBA's ability to modulate antioxidant enzyme activity has been linked to its protective effects against oxidative stress.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins.
- Cell Signaling Modulation : TBA influences several signaling pathways associated with cell survival and proliferation, including the PI3K/Akt pathway.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-tert-butyl-9,10-bis(4-tert-butylphenyl)anthracene, and what critical reaction parameters ensure optimal yields?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to couple tert-butyl-substituted aryl boronic acids with brominated anthracene precursors. Key conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., THF or DMF), and precise stoichiometric ratios to minimize by-products. Thermal stability of tert-butyl groups necessitates controlled heating (<120°C) to prevent decomposition .
- Validation : Evidence from analogous anthracene derivatives highlights the use of Wittig reactions for introducing aryl groups, with phosphonium salt intermediates (e.g., (4-cyanophenyl)methyltriphenylphosphonium bromide) yielding high-purity products after column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- 1H/13C NMR : Resolves tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ 7.0–8.5 ppm), confirming substitution patterns .
- UV-Vis/FL Spectroscopy : Identifies π-π* transitions (λmax ~350–400 nm) and fluorescence quantum yield (ΦF), critical for optoelectronic applications .
- HPLC/GC-MS : Validates purity (>98%) and detects trace impurities from sterically hindered coupling reactions .
Advanced Research Questions
Q. How do tert-butyl substituents modulate the photophysical and thermal stability of 9,10-diarylanthracene derivatives compared to electron-deficient groups?
- Methodological Answer :
- Steric Effects : Bulky tert-butyl groups reduce intermolecular π-π stacking, enhancing fluorescence in solid states (e.g., ΦF increases by ~20% vs. nitro-substituted analogs) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, attributed to tert-butyl group stability, compared to ~180°C for methoxy derivatives .
Q. What strategies address aggregation-caused quenching (ACQ) in anthracene-based systems for solid-state luminescent devices?
- Methodological Answer :
- Co-crystallization : Introduce sterically hindered co-formers (e.g., 9,10-bis(phenylethynyl)anthracene) to disrupt π-stacking .
- Doping : Disperse the compound in polymer matrices (e.g., PMMA) at <5 wt% to maintain monomeric emission .
Safety and Handling
Q. What are the primary hazards associated with handling this compound, and what safety protocols are recommended?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
